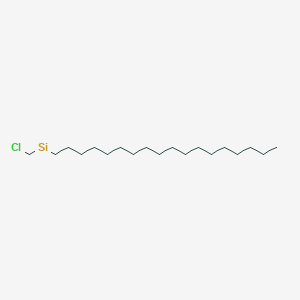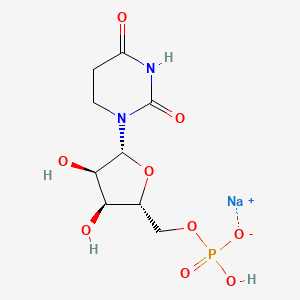
P-hUra-Ribf.Na+
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P-hUra-Ribf.Na+ is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is a sodium salt derivative of a riboflavin analog, which plays a crucial role in numerous biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of P-hUra-Ribf.Na+ typically involves the modification of riboflavin through a series of chemical reactions. The process begins with the extraction of riboflavin from natural sources or its synthesis through biotechnological methods . The riboflavin is then subjected to a series of chemical modifications, including the introduction of a uracil moiety and the subsequent formation of the sodium salt. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of P-hUra-Ribf.Na+ follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for the extraction, modification, and purification of the compound. The use of bioreactors and advanced separation techniques ensures the consistent production of high-quality P-hUra-Ribf.Na+.
Chemical Reactions Analysis
Types of Reactions: P-hUra-Ribf.Na+ undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its functionalization and application in different fields.
Common Reagents and Conditions: Common reagents used in the reactions involving P-hUra-Ribf.Na+ include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to ensure the desired outcome, often involving specific temperatures, pH levels, and catalysts .
Major Products Formed: The major products formed from the reactions of P-hUra-Ribf.Na+ depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties and applications.
Scientific Research Applications
P-hUra-Ribf.Na+ has a wide range of scientific research applications, making it a valuable compound in various fields.
Chemistry: In chemistry, P-hUra-RibfNa+ is used as a precursor for the synthesis of more complex molecules
Biology: In biology, P-hUra-Ribf.Na+ is studied for its role in cellular processes. Its riboflavin analog properties make it a crucial component in enzymatic reactions, particularly those involving flavoproteins.
Medicine: In medicine, P-hUra-Ribf.Na+ is explored for its potential therapeutic applications. Its ability to participate in redox reactions makes it a candidate for antioxidant therapies and other medical treatments.
Industry: In the industrial sector, P-hUra-Ribf.Na+ is used in the production of various biochemical products. Its stability and reactivity make it suitable for use in manufacturing processes, particularly those involving the synthesis of pharmaceuticals and other high-value chemicals .
Mechanism of Action
The mechanism of action of P-hUra-Ribf.Na+ involves its interaction with specific molecular targets and pathways. As a riboflavin analog, it participates in redox reactions, acting as a cofactor for various enzymes.
Comparison with Similar Compounds
P-hUra-Ribf.Na+ can be compared with other riboflavin analogs and sodium salt derivatives. Similar compounds include riboflavin-5’-phosphate sodium salt and flavin mononucleotide sodium salt. While these compounds share some structural similarities, P-hUra-Ribf.Na+ is unique in its specific modifications, which enhance its reactivity and stability .
List of Similar Compounds:- Riboflavin-5’-phosphate sodium salt
- Flavin mononucleotide sodium salt
- Riboflavin tetrabutyrate
- Lumiflavin sodium salt
Conclusion
P-hUra-RibfNa+ is a compound with significant potential in various scientific fields Its unique properties and versatility make it a valuable tool for research and industrial applications
Properties
Molecular Formula |
C9H14N2NaO9P |
|---|---|
Molecular Weight |
348.18 g/mol |
IUPAC Name |
sodium;[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C9H15N2O9P.Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;/h4,6-8,13-14H,1-3H2,(H,10,12,15)(H2,16,17,18);/q;+1/p-1/t4-,6-,7-,8-;/m1./s1 |
InChI Key |
HIBMKYHHTXWJIG-IAIGYFSYSA-M |
Isomeric SMILES |
C1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)[O-])O)O.[Na+] |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)[O-])O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-fluoro-3-methylphenyl)-6a,7-dihydro-4aH-pyrrolo[2,3-h][1,6]naphthyridin-2-one](/img/structure/B12353202.png)
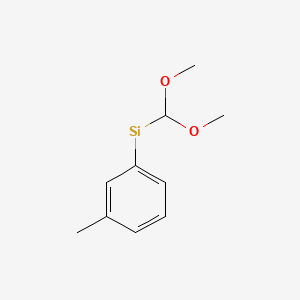
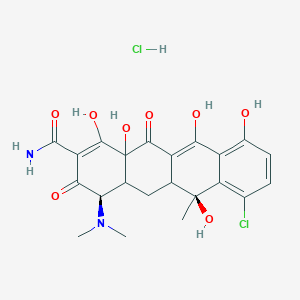
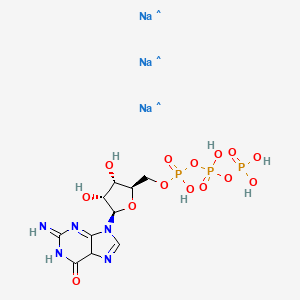

![[(1S,3R,4R,5R,6R,7S,8R,11S,13S,16S,17R,18Z)-6-hydroxy-16-[(1R)-1-hydroxyethyl]-13-methoxy-5,17,19-trimethyl-14-oxo-2,15-dioxatetracyclo[9.8.0.01,7.03,8]nonadeca-9,18-dien-4-yl] 1H-pyrrole-2-carboxylate](/img/structure/B12353234.png)

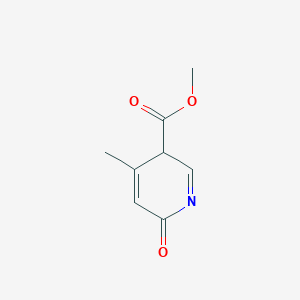
![N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride](/img/structure/B12353240.png)



![beta-D-Glucopyranuronic acid, 1-[5-[4'-[(7-carboxy-2-ethoxy-1H-benzimidazol-1-yl)methyl][1,1'-biphenyl]-2-yl]-2H-tetrazol-2-yl]-1-deoxy-](/img/structure/B12353266.png)
